Spirorenone
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Overview
Description
Spirorenone, also known by its developmental code name ZK-35973, is a steroidal antimineralocorticoid belonging to the spirolactone group. It was never marketed but has been extensively studied for its potent antimineralocorticoid activity, which is 5-8 times greater than that of spironolactone in animal studies . This compound was initially discovered as a highly potent antimineralocorticoid with fewer hormonal side effects compared to spironolactone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirorenone involves the 7-hydroxylation of 15,16β-cyclopropan-Androstenolone. This transformation can be achieved through chemical means or microbiological oxidation using Botryodiplodia malorum . Acylation with pivalic anhydride selectively targets the 3-hydroxyl group .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Spirorenone undergoes various chemical reactions, including:
Oxidation: Conversion to drospirenone through metabolic oxidation by the enzyme Δ1-hydrase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Enzyme Δ1-hydrase is commonly used for the oxidation of this compound to drospirenone.
Acylation: Pivalic anhydride is used for selective acylation at the 3-hydroxyl group.
Major Products:
Scientific Research Applications
Mechanism of Action
Spirorenone exerts its effects by binding to mineralocorticoid receptors, thereby inhibiting the action of aldosterone. This leads to increased excretion of sodium and water, and retention of potassium . The metabolic conversion of this compound to drospirenone by the enzyme Δ1-hydrase enhances its progestogenic and antiandrogenic activities .
Comparison with Similar Compounds
Spironolactone: A well-known steroidal antimineralocorticoid with similar but less potent activity compared to spirorenone.
Drospirenone: A metabolite of this compound with potent progestin and antiandrogen activities.
Prorenone: Another steroidal antimineralocorticoid with similar properties.
Uniqueness of this compound: this compound is unique due to its high potency as an antimineralocorticoid and its minimal hormonal side effects compared to other compounds in the spirolactone group . Its metabolic conversion to drospirenone further enhances its therapeutic potential .
Properties
CAS No. |
74220-07-8 |
---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadeca-5,8-diene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |
InChI Key |
NZUIUYWHFPQZBH-HXCATZOESA-N |
SMILES |
CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H]4C[C@@H]4[C@@]25CCC(=O)O5)[C@H]6C[C@H]6C7=CC(=O)C=C[C@]37C |
Canonical SMILES |
CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |
Key on ui other cas no. |
74220-07-8 |
Synonyms |
6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione spirorenone |
Origin of Product |
United States |
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